molecular formula C5H8Br2O2 B14014560 2-Bromoethyl 3-bromopropanoate CAS No. 4823-45-4

2-Bromoethyl 3-bromopropanoate

Katalognummer: B14014560
CAS-Nummer: 4823-45-4
Molekulargewicht: 259.92 g/mol
InChI-Schlüssel: KSSXIUMIROMKKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoethyl 3-bromopropanoate is an organobromine compound with the molecular formula C5H8Br2O2. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity and versatility. This compound contains both an ester group and two bromine atoms, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where 3-bromopropionic acid is reacted with ethanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-Bromoethyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic applications, including polymerization and the formation of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromoethyl 3-bromopropanoate is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its dual bromine atoms make it particularly useful in polymerization reactions and the synthesis of complex organic molecules .

Eigenschaften

CAS-Nummer

4823-45-4

Molekularformel

C5H8Br2O2

Molekulargewicht

259.92 g/mol

IUPAC-Name

2-bromoethyl 3-bromopropanoate

InChI

InChI=1S/C5H8Br2O2/c6-2-1-5(8)9-4-3-7/h1-4H2

InChI-Schlüssel

KSSXIUMIROMKKE-UHFFFAOYSA-N

Kanonische SMILES

C(CBr)C(=O)OCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.